2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine

Description

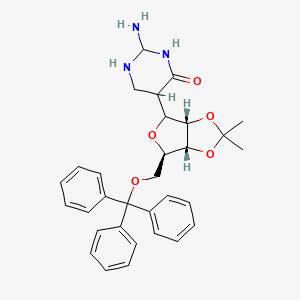

2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine (CAS: 57100-19-3; InChIKey: MUPNHLGUVXHISC-SHMLRXTESA-N) is a modified nucleoside derivative featuring a pseudoisocytidine base and protective groups at strategic positions. The 2',3'-hydroxyl groups are protected by an isopropylidene moiety, while the 5'-hydroxyl is shielded by a trityl (triphenylmethyl) group. These modifications enhance stability, lipophilicity, and suitability for synthetic applications, such as oligonucleotide synthesis. The pseudoisocytidine base, a cytosine analog with altered hydrogen-bonding properties, may confer unique biochemical interactions compared to canonical nucleosides .

Properties

Molecular Formula |

C31H35N3O5 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

5-[(3aS,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1,3-diazinan-4-one |

InChI |

InChI=1S/C31H35N3O5/c1-30(2)38-26-24(37-25(27(26)39-30)23-18-33-29(32)34-28(23)35)19-36-31(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-27,29,33H,18-19,32H2,1-2H3,(H,34,35)/t23?,24-,25?,26-,27+,29?/m1/s1 |

InChI Key |

MUPNHLGUVXHISC-SHMLRXTESA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)C3CNC(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine typically involves the protection of hydroxyl groups in nucleosides. The process begins with the selective protection of the 2’ and 3’ hydroxyl groups using isopropylidene groups. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acidic catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product. The process involves stringent quality control measures to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The trityl and isopropylidene groups can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with different protective groups .

Scientific Research Applications

Anticancer Activity

Research indicates that 2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various human cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the disruption of RNA synthesis, leading to apoptosis in malignant cells .

Nucleic Acid Research

As a modified nucleoside, this compound is utilized in the synthesis of oligonucleotides for various applications in RNA research. Its protective groups facilitate the incorporation into RNA strands, allowing for the study of RNA structure and function, including interactions with proteins and other nucleic acids .

Drug Development

The compound serves as a lead structure in the development of new antiviral and anticancer agents. Its modifications enhance its pharmacological properties, making it a candidate for further optimization in drug design .

Biochemical Studies

Due to its structural similarities with natural nucleosides, this compound is used in biochemical assays to study enzyme kinetics and binding interactions with nucleic acids. It provides insights into the mechanisms of enzyme action and substrate specificity .

The biological activity of this compound has been investigated through various studies:

- Cytotoxicity Assays : In vitro studies demonstrate its ability to induce cell death in cancer cell lines at low micromolar concentrations.

- Mechanistic Studies : Investigations into its mechanism reveal that it may interfere with RNA polymerase activity, thereby inhibiting transcription processes essential for cancer cell survival .

Mechanism of Action

The mechanism of action of 2’,3’-Di-O-isopropylidene-5’-O-tritylpseudoisocytidine involves its conversion into active nucleoside analogues. These analogues mimic natural nucleosides and are incorporated into viral DNA during replication. This incorporation disrupts the viral replication process, thereby inhibiting the proliferation of the virus. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isopropylidene Protection

(a) 2',3'-O-Isopropylidene-5-fluorouridine (CAS: 2797-17-3)

- Molecular Formula : C₁₂H₁₅N₂O₆F

- Molecular Weight : 302.26 g/mol

- Key Features : Fluorine substitution at the 5-position of uridine improves metabolic stability and antiviral activity. The isopropylidene group enhances membrane permeability.

- Applications : Investigated as an antiviral agent due to its structural resemblance to thymidine, enabling incorporation into viral RNA/DNA .

(b) 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

- Molecular Formula : C₁₂H₁₆FN₃O₄

- Molecular Weight : 285.27 g/mol

- Key Features : Cytidine base with 5-fluoro substitution and a deoxyribose at the 5'-position. Soluble in dichloromethane and ethyl acetate, indicating moderate lipophilicity.

- Applications: Potential use in prodrug development for cancer therapy due to cytidine’s role in DNA synthesis .

(c) 2',3'-O-Isopropylidene-5-hydroxymethyluridine (CAS: 3816-77-1)

Compounds with Alternative Protecting Groups

(a) 2',3',5'-Tri-O-acetyl-5-azacytidine (CAS: 10302-78-0)

- Molecular Formula : C₁₄H₁₈N₄O₈

- Molecular Weight : 370.31 g/mol

- Key Features : Acetyl groups at 2', 3', and 5'-positions offer temporary protection, which is easier to remove under mild basic conditions compared to trityl.

- Applications : Used in epigenetic research as a DNA methyltransferase inhibitor .

(b) 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine (CAS: 94048-47-2)

Comparative Analysis

Structural and Functional Differences

| Parameter | 2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine | 2',3'-O-Isopropylidene-5-fluorouridine | 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine | 2',3',5'-Tri-O-acetyl-5-azacytidine |

|---|---|---|---|---|

| Base | Pseudoisocytidine (modified cytosine) | Uridine | Cytidine | 5-Azacytidine (azacytosine) |

| 5-Position Substituent | None (pseudoisocytidine base) | Fluorine | Fluorine | None (azacytidine base) |

| Protecting Groups | 2',3'-isopropylidene; 5'-trityl | 2',3'-isopropylidene | 2',3'-isopropylidene; 5'-deoxy | 2',3',5'-triacetyl |

| Molecular Weight (g/mol) | ~500 (estimated) | 302.26 | 285.27 | 370.31 |

| Key Applications | Oligonucleotide synthesis (hypothesized) | Antiviral research | Anticancer prodrug development | Epigenetic modulation |

Biological Activity

2',3'-Di-O-isopropylidene-5'-O-tritylpseudoisocytidine is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a modified nucleoside structure, which enhances its stability and bioactivity. The presence of isopropylidene and trityl groups contributes to its lipophilicity, potentially improving its cellular uptake and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells, inhibit DNA synthesis, and interfere with cell cycle progression.

- Cell Lines Tested : Studies have assessed its efficacy against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:

- Target Organisms : The compound was tested against both Gram-positive and Gram-negative bacteria.

- Mechanism : Its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | >256 | |

| Escherichia coli | >256 |

These results suggest that while the compound possesses some antimicrobial properties, further optimization may be needed to enhance its effectiveness against these pathogens.

Case Studies

Several studies have explored the biological activity of nucleoside analogs similar to this compound. For instance:

- Study on Structural Analogues : A comparative study on various triazole derivatives indicated that modifications in the nucleoside structure could significantly influence anticancer activity. The findings suggested that specific substitutions could enhance cytotoxic effects against resistant cancer cell lines.

- Bioautographic Techniques : A bioautographic method was employed to localize antimicrobial activity in extracts containing nucleoside derivatives. This method effectively identified active components based on their retention factor (Rf) values in thin-layer chromatography (TLC) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.